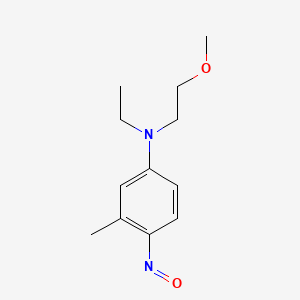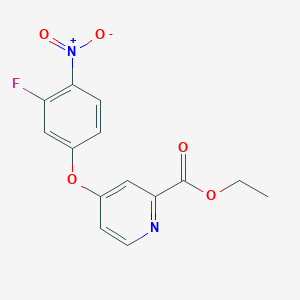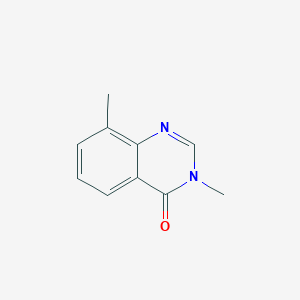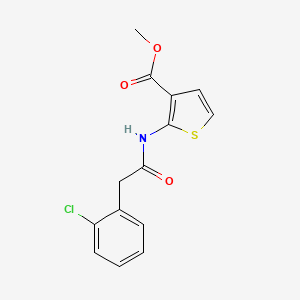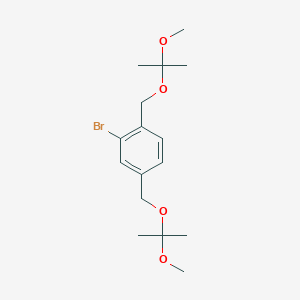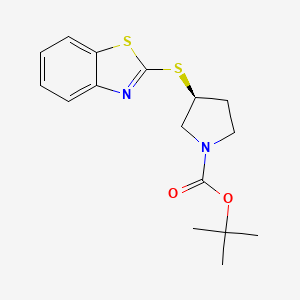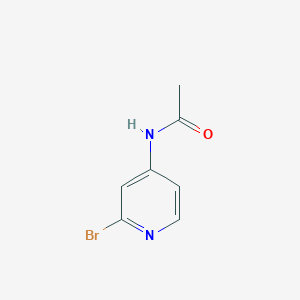
N-(2-Bromopyridin-4-YL)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Bromopyridin-4-YL)acetamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 2-position and an acetamide group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
N-(2-Bromopyridin-4-YL)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with acetamide. The reaction typically requires a solvent such as dichloromethane and a base like N-ethyl-N,N-diisopropylamine (DIPEA). The reaction mixture is stirred at a temperature range of 5-20°C for about 16 hours under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-(2-Bromopyridin-4-YL)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form this compound N-oxide or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Coupling Reactions: Catalysts like palladium complexes and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-(2-aminopyridin-4-yl)acetamide, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(2-Bromopyridin-4-YL)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a building block for molecules that can modulate biological pathways, making it useful in drug discovery and development.
作用机制
The mechanism of action of N-(2-Bromopyridin-4-YL)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and acetamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
N-(5-Bromopyridin-2-yl)acetamide: Similar structure but with the bromine atom at the 5-position.
N-(4-Bromopyridin-2-yl)acetamide: Bromine atom at the 4-position.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of pyridine.
Uniqueness
N-(2-Bromopyridin-4-YL)acetamide is unique due to the specific positioning of the bromine and acetamide groups on the pyridine ring. This arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C7H7BrN2O |
|---|---|
分子量 |
215.05 g/mol |
IUPAC 名称 |
N-(2-bromopyridin-4-yl)acetamide |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-9-7(8)4-6/h2-4H,1H3,(H,9,10,11) |
InChI 键 |
WTUGDRQRWWLQLN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=NC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



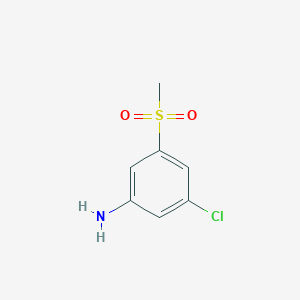
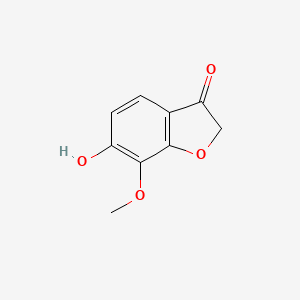
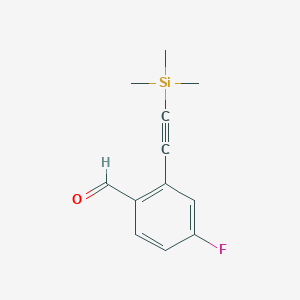
![8-(5-Bromopyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13979304.png)
